Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate
Description
Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a dimethylaminopyridine moiety
Properties
IUPAC Name |
tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)14-9-11-21(12-10-14)13-15-7-6-8-16(19-15)20(4)5/h6-8,14H,9-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHLSZNNOJRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CC2=NC(=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The dimethylaminopyridine moiety can be introduced through nucleophilic substitution reactions using appropriate pyridine derivatives and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylaminopyridine moiety can act as a nucleophile, participating in various chemical reactions. The piperidine ring provides structural stability and can interact with biological receptors, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-dimethylaminoacryloyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 1-[[6-(dimethylamino)pyridin-2-yl]methyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring with a dimethylaminopyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
